Ethyl 3-methoxypropionate

Description

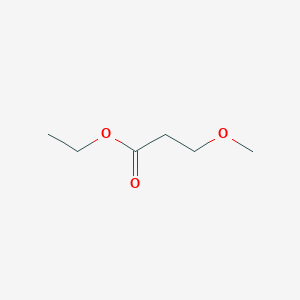

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLFUALMUWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073392 | |

| Record name | Propanoic acid, 3-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10606-42-5 | |

| Record name | Ethyl 3-methoxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10606-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3-methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-methoxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-Methoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-methoxypropionate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-methoxypropionate (CAS No. 10606-42-5). The information is compiled to assist researchers and professionals in drug development and other scientific fields in understanding the fundamental characteristics of this compound. Data is presented in a structured format, followed by detailed descriptions of the general experimental protocols used to determine these properties.

Core Physical and Chemical Properties

Ethyl 3-methoxypropionate is an ester characterized by its fruity odor.[1] It is typically a colorless to pale yellow liquid.[1] Its molecular structure consists of an ethyl group attached to a propanoate backbone, with a methoxy group at the third carbon position.[1]

Data Summary

The quantitative physical properties of Ethyl 3-methoxypropionate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes / Reference |

| CAS Number | 10606-42-5 | N/A | [2] |

| Molecular Formula | C₆H₁₂O₃ | N/A | [1] |

| Molecular Weight | 132.16 | g/mol | |

| Boiling Point | 158 | °C | [3] |

| Density | 0.98 | g/cm³ | At 20°C[3] |

| Refractive Index | 1.4030 - 1.4060 | N/A | Range provided by supplier[2] |

| Flash Point | 53 (127.4) | °C (°F) | |

| Melting Point | Not available | °C | Data not found in literature |

| Viscosity | Not available | mPa·s | Data not found in literature |

| Vapor Pressure | Not available | kPa/mmHg | Data not found in literature |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | N/A | Qualitative data[1] |

Experimental Protocols for Property Determination

The following sections outline the standard methodologies for determining the key physical properties listed above. These are generalized protocols and may be adapted based on specific laboratory equipment and standards (e.g., ASTM, ISO).

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method utilizes a Thiele tube or a similar heating apparatus.[4]

-

Sample Preparation : A small amount of the liquid (e.g., Ethyl 3-methoxypropionate) is placed into a small test tube (fusion tube).[5]

-

Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the liquid sample with its open end down.[4]

-

Apparatus Setup : The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., mineral oil in a Thiele tube).[4][5]

-

Heating : The bath is heated gently. As the temperature rises, air trapped in the capillary tube escapes.[6] When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[5][6]

-

Measurement : The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For liquids, it is typically determined by weighing a precisely measured volume.

-

Mass Measurement : The mass of a clean, dry measuring cylinder or pycnometer is recorded using an electronic balance.[7][8]

-

Volume Measurement : A specific volume of the liquid is carefully added to the measuring cylinder. The volume is read precisely from the meniscus.[7]

-

Final Mass Measurement : The mass of the measuring cylinder containing the liquid is recorded.[7]

-

Calculation : The mass of the liquid is found by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9][10]

Refractive Index Measurement

The refractive index of a liquid is measured using a refractometer, such as an Abbe refractometer. This value is a dimensionless number that describes how fast light travels through the material.[11]

-

Calibration : The refractometer is first calibrated, typically using distilled water or a standard of known refractive index.[11]

-

Sample Application : A few drops of the liquid sample are placed on the prism of the refractometer.[11]

-

Measurement : Light (usually a monochromatic source like a sodium-D line at 589 nm) is passed through the sample. The user adjusts the instrument to bring the boundary line between the light and dark regions into focus and align it with the crosshairs in the eyepiece.[11]

-

Reading : The refractive index is then read directly from the instrument's calibrated scale. Temperature control is crucial as the refractive index is temperature-dependent.[11]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers.

-

Capillary Viscometer : This method involves measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity. The kinematic viscosity is calculated from this flow time and the viscometer constant.[12]

-

Rotational Viscometer : This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is determined from the measured torque, the spindle's geometry, and its rotational speed.[13]

-

Falling Sphere Viscometer : This method calculates viscosity based on the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The terminal velocity of the sphere is used in Stokes' law to determine the viscosity.[14][15]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.[16] Two common methods are used:

-

Closed-Cup Method (e.g., Pensky-Martens) : The liquid sample is heated in a closed container. The lid has apertures that are periodically opened to introduce an ignition source (a small flame or spark) into the vapor space above the liquid. The temperature at which a brief flash is observed is the flash point. This method is preferred for its higher precision and is often required by regulations.[16][17][18]

-

Open-Cup Method (e.g., Cleveland Open Cup) : The sample is heated in a container open to the atmosphere. An ignition source is passed over the surface of the liquid. The temperature at which the vapors flash is the open-cup flash point. This method typically yields higher values than the closed-cup method.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical property characterization of a liquid chemical like Ethyl 3-methoxypropionate.

References

- 1. CAS 10606-42-5: Ethyl 3-methoxypropanoate | CymitQuimica [cymitquimica.com]

- 2. 3-METHOXYPROPIONIC ACID ETHYL ESTER | 10606-42-5 [chemicalbook.com]

- 3. Ethyl 3-Methoxypropionate >99.0%(GC) 10g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 14. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 15. byjus.com [byjus.com]

- 16. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 17. filab.fr [filab.fr]

- 18. scimed.co.uk [scimed.co.uk]

Ethyl 3-methoxypropionate (CAS 10606-42-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 3-methoxypropionate (CAS 10606-42-5), a versatile ester compound. The information presented herein is intended to support research, development, and safety protocols involving this chemical.

Chemical and Physical Properties

Ethyl 3-methoxypropionate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is an ester commonly utilized in organic synthesis and as a flavoring agent.[1] Its solubility in organic solvents like ethanol and ether is good, while it has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of Ethyl 3-methoxypropionate

| Property | Value | Source(s) |

| CAS Number | 10606-42-5 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C6H12O3 | [1][2][6] |

| Molecular Weight | 132.16 g/mol | [1][3][7] |

| Appearance | Colorless to almost colorless clear liquid | [2][4][5][6][9] |

| Boiling Point | 158 °C | [2][10] |

| Density | 0.98 g/cm³ | [2][10] |

| Refractive Index | 1.4030 - 1.4060 | [10] |

| Flash Point | 53 °C (127.4 °F) | [7][11] |

| InChI | InChI=1S/C6H12O3/c1-3-9-6(7)4-5-8-2/h3-5H2,1-2H3 | [1][11] |

| InChIKey | IJUHLFUALMUWOM-UHFFFAOYSA-N | [1][11] |

| SMILES | CCOC(=O)CCOC | [11] |

Safety and Handling Information

Ethyl 3-methoxypropionate is classified as a flammable liquid.[2][11] It should be handled with care, as it may cause irritation upon contact with skin or eyes.[1]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard Class | Flam. Liq. 3 | Flammable liquid and vapour | [2][11] |

| Hazard Statement | H226 | Flammable liquid and vapour | [2][4] |

| Precautionary Statement | P210 | Keep away from heat, sparks, open flames, hot surfaces. — No smoking. | [2] |

| Precautionary Statement | P233 | Keep container tightly closed. | [2] |

| Precautionary Statement | P280 | Wear protective gloves, eye protection. | [2] |

| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2] |

| Precautionary Statement | P370+P378 | In case of fire: Use dry chemical or dry sand to extinguish. | [2] |

| Precautionary Statement | P403+P235 | Store in a well-ventilated place. Keep cool. | [2] |

Table 3: Toxicological Data

| Endpoint | Value | Species | Notes | Source(s) |

| Acute Oral Toxicity | Data not available for Ethyl 3-methoxypropionate. | - | - | |

| LD50: >4,300 mg/kg | Rat (female) | Data for the related compound Ethyl 3-ethoxypropionate. | ||

| LD50: >5,000 mg/kg | Rat (male) | Data for the related compound Ethyl 3-ethoxypropionate. | ||

| Acute Dermal Toxicity | Data not available for Ethyl 3-methoxypropionate. | - | - | |

| LD50: 4,080 mg/kg | Rabbit (male) | Data for the related compound Ethyl 3-ethoxypropionate. | ||

| LD50: 4,679 mg/kg | Rabbit (female) | Data for the related compound Ethyl 3-ethoxypropionate. | ||

| Acute Inhalation Toxicity | Data not available for Ethyl 3-methoxypropionate. | - | - | |

| LC50: >998 ppm (6 h) | Rat (male) | Data for the related compound Ethyl 3-ethoxypropionate. No deaths occurred at this concentration. | ||

| Skin Irritation | May cause skin irritation. | Rabbit | Brief contact may cause slight irritation. Prolonged contact may cause more severe effects. | |

| Eye Irritation | May cause slight temporary eye irritation. | Rabbit | Corneal injury is unlikely. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and synthesis of Ethyl 3-methoxypropionate. These protocols are based on internationally recognized guidelines and standard organic chemistry techniques.

Determination of Physical Properties

The determination of the physical and chemical properties of liquid substances like Ethyl 3-methoxypropionate should follow standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, Section 1.[1][2][3][11]

-

Density of Liquids (Based on OECD Guideline 109):

-

Principle: The density of a liquid is determined by measuring the mass of a known volume of the substance.

-

Apparatus: A calibrated pycnometer or an oscillating densitometer can be used.

-

Procedure (Pycnometer Method): a. Clean and dry the pycnometer and determine its empty mass. b. Calibrate the pycnometer by filling it with a reference liquid of known density (e.g., deionized water) at a constant temperature (e.g., 20 °C) and determine the volume of the pycnometer. c. Fill the calibrated pycnometer with Ethyl 3-methoxypropionate, ensuring no air bubbles are present. d. Bring the pycnometer and its contents to the constant test temperature. e. Determine the mass of the pycnometer containing the test substance. f. Calculate the density by dividing the mass of the test substance by the volume of the pycnometer.

-

-

Refractive Index:

-

Principle: The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that can be used to identify and assess the purity of a substance.

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Procedure: a. Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water). b. Place a few drops of Ethyl 3-methoxypropionate on the prism of the refractometer. c. Close the prism and allow the sample to reach a constant temperature, typically 20 °C, by circulating water from a thermostatically controlled water bath. d. Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs. e. Read the refractive index directly from the instrument's scale.

-

Synthesis of Ethyl 3-methoxypropionate (Fischer Esterification)

This protocol describes a general method for the synthesis of Ethyl 3-methoxypropionate via the Fischer esterification of 3-methoxypropanoic acid with ethanol, catalyzed by a strong acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxypropanoic acid and an excess of absolute ethanol (e.g., a 3 to 5-fold molar excess).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Wash the mixture with water to remove the excess ethanol and the acid catalyst. d. Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate. Be cautious of gas evolution (CO2). e. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Purification: a. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Remove the excess ethanol and any other volatile impurities by rotary evaporation. d. Purify the crude product by distillation to obtain pure Ethyl 3-methoxypropionate.

Mandatory Visualizations

Caption: Safe handling workflow for Ethyl 3-methoxypropionate.

Caption: Fischer esterification synthesis of Ethyl 3-methoxypropionate.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. community.wvu.edu [community.wvu.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. egle.state.mi.us [egle.state.mi.us]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. redox.com [redox.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

3-Methoxypropionic acid ethyl ester chemical structure

An In-depth Technical Guide to 3-Methoxypropionic Acid Ethyl Ester

Introduction

3-Methoxypropionic acid ethyl ester, also known as ethyl 3-methoxypropanoate, is an organic compound classified as an ester. It is a colorless to pale yellow liquid characterized by a fruity odor.[1] This chemical, identified by the CAS Number 10606-42-5, serves as a key intermediate in organic synthesis and is utilized as a flavoring agent in the food and fragrance industries.[1] Its molecular structure features an ethyl group linked to a propanoate backbone with a methoxy group at the C-3 position.[1]

Chemical Structure and Identifiers

The molecular formula for 3-Methoxypropionic acid ethyl ester is C₆H₁₂O₃.[1][][3][4] It is structurally defined by an ethyl ester functional group and an ether group.

Caption: Ball-and-stick model of 3-Methoxypropionic acid ethyl ester.

Physicochemical Properties

The key quantitative properties of 3-Methoxypropionic acid ethyl ester are summarized below. This data is essential for researchers in designing experiments and for professionals in drug development for formulation studies.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₃ | [1][][3][4] |

| Molecular Weight | 132.16 g/mol | [1][][3][4] |

| CAS Number | 10606-42-5 | [1][][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 158 - 166.7 °C at 760 mmHg | [][4][5] |

| Density | 0.98 g/cm³ | [][4] |

| Refractive Index | 1.4030 - 1.4060 | [4][5] |

| Flash Point | 53 °C (127.4 °F) | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| InChI Key | IJUHLFUALMUWOM-UHFFFAOYSA-N | [1][3][6] |

| SMILES | CCOC(=O)CCOC | [1][3][6] |

Experimental Protocols: Synthesis

The most common method for synthesizing 3-Methoxypropionic acid ethyl ester is through the Fischer esterification of 3-methoxypropanoic acid with ethanol, catalyzed by a strong acid.

Synthesis via Fischer Esterification

Principle: This reaction involves the acid-catalyzed condensation of a carboxylic acid (3-methoxypropanoic acid) and an alcohol (ethanol) to form an ester (ethyl 3-methoxypropanoate) and water. The reaction is reversible and is typically driven to completion by removing water or using an excess of one reactant.

Materials:

-

3-Methoxypropanoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

Detailed Methodology:

-

Reaction Setup: A round-bottom flask is charged with 3-methoxypropanoic acid and an excess of anhydrous ethanol (typically a 3 to 5-fold molar excess).

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

Neutralization: The residue is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Filtration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude ester is purified by fractional distillation under reduced pressure to yield the final product, 3-Methoxypropionic acid ethyl ester.

Caption: Workflow for the synthesis of ethyl 3-methoxypropanoate.

Applications and Significance

3-Methoxypropionic acid ethyl ester and related ether-esters are valued for their versatile properties.

-

Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[1]

-

Flavor and Fragrance: Due to its characteristic fruity aroma, it is used as a flavoring agent.[1]

-

Solvent Applications: Analogous ether-esters, such as ethyl 3-ethoxypropionate, are recognized as high-performance, environmentally friendly solvents.[7] They are used extensively in the coatings industry for automotive and industrial applications, as well as in cleaning agents and electronics, due to their excellent solvency, good flow properties, and low toxicity.[7][8]

References

- 1. CAS 10606-42-5: Ethyl 3-methoxypropanoate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 3-methoxypropanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-METHOXYPROPIONIC ACID ETHYL ESTER | 10606-42-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-METHOXYPROPIONIC ACID ETHYL ESTER(10606-42-5) 1H NMR spectrum [chemicalbook.com]

- 7. impag.at [impag.at]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of Ethyl 3-methoxypropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxypropionate (EMP), with the chemical formula CH₃OCH₂CH₂COOCH₂CH₃, is an ester that also possesses an ether linkage. This bifunctional nature imparts a unique set of physical and chemical properties, making it a versatile solvent and intermediate in various industrial and research applications, including coatings, cleaning agents, and organic synthesis. A thorough understanding of its solubility in a wide range of organic solvents is crucial for its effective utilization in formulation development, reaction chemistry, and purification processes.

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-methoxypropionate in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide combines available information for analogous compounds, fundamental chemical principles of solubility, and general experimental protocols for solubility determination.

Predicted Solubility Profile

The solubility of a substance is primarily governed by the principle of "like dissolves like." Ethyl 3-methoxypropionate is a molecule of moderate polarity. The ester and ether functional groups are polar and capable of acting as hydrogen bond acceptors. The ethyl and propylene groups are nonpolar. This structure suggests that EMP will be readily miscible with a broad spectrum of organic solvents, from polar to moderately nonpolar. Its solubility in highly nonpolar solvents, such as aliphatic hydrocarbons, is expected to be lower.

The following table summarizes the predicted solubility of Ethyl 3-methoxypropionate in various classes of organic solvents. This information is largely inferred from the behavior of similar esters and ethers, such as methyl 3-methoxypropanoate.[1]

| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol, n-Butanol | Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether and ester oxygens of EMP. The alkyl chains are also compatible. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that can engage in dipole-dipole interactions with the ester and ether groups of EMP.[1] |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As an ester itself, EMP is expected to be fully miscible with other simple esters due to similar intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in EMP ensures good miscibility with other ether solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble/Miscible | The moderate polarity of EMP allows for favorable interactions with the polarizable aromatic ring systems. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble/Miscible | These solvents have moderate polarity and can effectively solvate EMP. |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Sparingly Soluble to Immiscible | The significant difference in polarity between the largely nonpolar aliphatic hydrocarbons and the more polar EMP will likely result in limited miscibility. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | The high polarity of these solvents and their ability to act as hydrogen bond acceptors would lead to strong interactions with EMP. |

Experimental Protocols

For researchers requiring precise solubility data, the following general experimental protocols can be employed to determine the miscibility of Ethyl 3-methoxypropionate with other liquid organic solvents.

Method 1: Visual Miscibility Determination at Room Temperature

This is a straightforward qualitative method to quickly assess miscibility.[2]

Materials:

-

Ethyl 3-methoxypropionate

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials with caps (e.g., 5-10 mL)

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry glass vial, add a known volume (e.g., 2 mL) of Ethyl 3-methoxypropionate.

-

To the same vial, add an equal volume (2 mL) of the solvent of interest.

-

Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observe the contents of the vial against a well-lit background.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Method 2: Determination of a Miscibility Gap (for Partially Miscible Systems)

This method can be used to quantify the limits of solubility for partially miscible liquids.

Materials:

-

Same as Method 1, with the addition of a burette for precise additions.

Procedure:

-

Start with a known volume of one liquid (e.g., 10 mL of Ethyl 3-methoxypropionate) in a flask or beaker with a magnetic stirrer.

-

Slowly titrate the second liquid from a burette while continuously stirring.

-

Observe the solution for the first sign of persistent cloudiness (the cloud point), which indicates the formation of a second phase. Record the volume of the second liquid added.

-

To determine the other side of the miscibility gap, reverse the setup: start with a known volume of the second liquid and titrate with Ethyl 3-methoxypropionate.

Visualization of Solubility Relationships

The following diagram illustrates the logical relationship of Ethyl 3-methoxypropionate's solubility with different classes of organic solvents based on their polarity and hydrogen bonding capabilities.

Caption: Predicted solubility of Ethyl 3-methoxypropionate.

Conclusion

Ethyl 3-methoxypropionate is a versatile solvent with a favorable solubility profile for a wide array of organic solvents. Its miscibility with polar and moderately nonpolar solvents makes it a suitable choice for various applications in research and development. While quantitative data is limited, the principles of chemical similarity and intermolecular forces provide a strong basis for predicting its solubility behavior. For applications requiring precise solubility data, the experimental protocols outlined in this guide can be utilized to obtain reliable results.

References

Spectroscopic Analysis of Ethyl 3-methoxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Ethyl 3-methoxypropanoate (CAS No. 10606-42-5). The information presented is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and characteristic IR absorption data for Ethyl 3-methoxypropanoate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.160 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.662 | Triplet (t) | 2H | -O-CH₂ -CH₂- |

| 3.356 | Singlet (s) | 3H | -O-CH₃ |

| 2.568 | Triplet (t) | 2H | -CH₂-CH₂ -C=O |

| 1.267 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 171.9 | C=O | C =O |

| 67.3 | CH₂ | -O-CH₂ -CH₂- |

| 60.5 | CH₂ | -O-CH₂ -CH₃ |

| 58.7 | CH₃ | -O-CH₃ |

| 34.5 | CH₂ | -CH₂-CH₂ -C=O |

| 14.2 | CH₃ | -O-CH₂-CH₃ |

Solvent: CDCl₃.

Table 3: Characteristic Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2980-2850 | Strong | C-H Stretch | Alkane (CH₃, CH₂) |

| 1750-1735 | Strong | C=O Stretch | Ester |

| 1300-1000 | Strong | C-O Stretch | Ester, Ether |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of Ethyl 3-methoxypropanoate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

The NMR spectrometer is tuned and shimmed for the prepared sample to achieve optimal magnetic field homogeneity.

-

A standard one-dimensional proton NMR spectrum is acquired at a frequency of 400 MHz.

-

Key acquisition parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

-

Chemical shifts are referenced to the TMS signal at 0 ppm.

Data Acquisition (¹³C NMR):

-

A one-dimensional carbon-13 NMR spectrum is acquired, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

As Ethyl 3-methoxypropanoate is a liquid, a spectrum can be obtained directly from a thin film of the neat sample.

-

A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition (FT-IR):

-

A background spectrum of the empty spectrometer is first recorded.

-

The prepared sample (salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of Ethyl 3-methoxypropanoate and its characteristic ¹H NMR signals.

Caption: Correlation of ¹H NMR signals with proton environments in Ethyl 3-methoxypropanoate.

Unlocking Potential: A Technical Guide to the Research Applications of Ethyl 3-Methoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-methoxypropionate, a versatile ether-ester, has garnered significant attention beyond its conventional use as an industrial solvent. Its unique structural features and reactivity profile are paving the way for innovative applications in scientific research, particularly in the synthesis of complex bioactive molecules and pharmaceuticals. This technical guide provides an in-depth exploration of the current and potential research applications of Ethyl 3-methoxypropionate, offering a comprehensive resource for scientists at the forefront of discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 3-methoxypropionate is fundamental to its application in research. The following tables summarize key quantitative data for Ethyl 3-methoxypropionate and its closely related analog, Methyl 3-methoxypropionate, for comparative purposes.

Table 1: Physicochemical Properties

| Property | Ethyl 3-methoxypropionate | Methyl 3-methoxypropionate |

| CAS Number | 10606-42-5 | 3852-09-3[1] |

| Molecular Formula | C₆H₁₂O₃ | C₅H₁₀O₃[1] |

| Molecular Weight | 132.16 g/mol | 118.13 g/mol [1] |

| Boiling Point | 158 °C | 142-143 °C[1][2] |

| Density | 0.98 g/cm³ | 1.009 g/mL at 25 °C[1][2] |

| Refractive Index | 1.4030-1.4060 | n20/D 1.402[1][2] |

| Flash Point | 53 °C (127.4 °F) | 47 °C (116.6 °F)[1] |

| Water Solubility | Data not readily available | 428.60 g/L at 25 °C[3] |

| Vapor Pressure | Data not readily available | 5.3±0.3 mmHg at 25°C[4] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Ethyl 3-methoxypropionate |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.16 (q, 2H), 3.66 (t, 2H), 3.35 (s, 3H), 2.57 (t, 2H), 1.27 (t, 3H) |

| ¹³C NMR | Data not readily available in searched sources. |

| Infrared (IR) | Characteristic peaks expected for C=O (ester) and C-O-C (ether) functional groups. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 132. Key fragments may include loss of the ethoxy group (-OCH₂CH₃) or other characteristic cleavages. |

Research Applications in Synthesis

The primary research application of Ethyl 3-methoxypropionate lies in its role as a versatile building block for the synthesis of more complex and often biologically active molecules. Its bifunctional nature, possessing both an ester and an ether group, allows for a range of chemical transformations.

Synthesis of Bioactive Polypropionates

Polypropionates are a large class of natural products known for their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties. The synthesis of these complex molecules often relies on the iterative coupling of smaller propionate units. While a specific detailed protocol for the direct use of Ethyl 3-methoxypropionate in a multi-step polypropionate synthesis was not found in the immediate search results, its structural motif is a key component of this class of molecules. The general strategy involves the use of propionate-derived building blocks in stereoselective aldol reactions or other carbon-carbon bond-forming reactions to construct the characteristic alternating methyl and hydroxyl/methoxy-bearing carbon skeleton.

Role in Asymmetric Synthesis

The development of stereoselective synthetic methods is crucial in medicinal chemistry, as the chirality of a molecule often dictates its biological activity. Ethyl 3-methoxypropionate and its derivatives can serve as prochiral substrates or precursors in asymmetric synthesis. For instance, the reduction of the keto group in a modified propionate chain or the stereoselective addition to the carbon-carbon double bond of a related acrylate can lead to the formation of chiral centers.

Experimental Protocols

Illustrative Protocol: Michael Addition for the Synthesis of a Substituted Propionate

Objective: To demonstrate a general method for the carbon-carbon bond formation at the β-position of an acrylate, a reaction type relevant to the elaboration of the Ethyl 3-methoxypropionate backbone.

Materials:

-

Ethyl acrylate

-

A suitable nucleophile (e.g., a malonic ester, a nitroalkane, or a Gilman reagent)

-

A suitable base or catalyst (e.g., sodium ethoxide, DBU, or a copper catalyst for Gilman reagents)

-

Anhydrous solvent (e.g., ethanol, THF, or diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a solution of the nucleophile in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base or catalyst at an appropriate temperature (often 0 °C or room temperature).

-

Stir the mixture for a specified time to allow for the formation of the reactive species.

-

Slowly add a solution of ethyl acrylate in the anhydrous solvent to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography or distillation) to yield the desired substituted propionate.

Signaling and Metabolic Pathways

While Ethyl 3-methoxypropionate is not known to be directly involved in specific signaling pathways as a signaling molecule itself, its metabolism provides insight into its biological fate. A study on the metabolism of the closely related compound, ethyl 3-ethoxypropionate, in rats revealed its biotransformation into several key metabolites. This metabolic pathway is crucial for understanding its toxicological profile and potential interactions within a biological system.

Caption: Metabolic pathway of ethyl 3-ethoxypropionate in rats.

Conclusion

Ethyl 3-methoxypropionate is emerging as a valuable tool in the researcher's arsenal, extending far beyond its role as a simple solvent. Its utility as a synthetic building block for the construction of complex and biologically relevant molecules presents significant opportunities in drug discovery and medicinal chemistry. The continued exploration of its reactivity and the development of novel synthetic methodologies centered around this scaffold are anticipated to unlock new avenues for the creation of innovative therapeutics and research probes. This guide serves as a foundational resource to stimulate further investigation into the promising research applications of Ethyl 3-methoxypropionate.

References

An In-depth Technical Guide on the Environmental Impact and Biodegradability of Ethyl 3-methoxypropionate

Disclaimer: Publicly available data on the environmental fate and ecotoxicity of Ethyl 3-methoxypropionate (CAS: 10606-42-5) is scarce. This guide summarizes the available information and supplements it with data from structurally similar compounds, Methyl 3-methoxypropionate and Ethyl 3-ethoxypropionate, to provide a comprehensive overview. Data derived from analogue compounds should be interpreted with caution.

Executive Summary

Ethyl 3-methoxypropionate is a short-chain alkyl ether propionate. While specific experimental data on its environmental impact is limited, analysis of its structural analogues suggests it is likely to be readily biodegradable and exhibit low to moderate aquatic toxicity. This document provides a detailed examination of its expected environmental fate, including biodegradability and ecotoxicity, based on available data and established scientific principles. Standardized experimental protocols for assessing these endpoints are also described in detail.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for predicting its environmental distribution and fate. The table below presents available data for Ethyl 3-methoxypropionate and its analogues.

| Property | Ethyl 3-methoxypropionate | Methyl 3-methoxypropionate (Analogue) | Ethyl 3-ethoxypropionate (Analogue) |

| CAS Number | 10606-42-5 | 3852-09-3 | 763-69-9 |

| Molecular Formula | C₆H₁₂O₃ | C₅H₁₀O₃ | C₇H₁₄O₃ |

| Molecular Weight | 132.16 g/mol | 118.13 g/mol | 146.18 g/mol |

| Boiling Point | Not available | 142.8 °C | 166 °C |

| Water Solubility | Not available | 428.6 g/L @ 25 °C | 54.1 g/L @ 20 °C |

| log Kow (Octanol-Water Partition Coefficient) | Not available | 0.19 (estimated) | 1.35 |

Biodegradability

There is no direct experimental data on the biodegradability of Ethyl 3-methoxypropionate. However, its structural analogue, Ethyl 3-ethoxypropionate, is reported to be readily biodegradable.[1] This suggests that Ethyl 3-methoxypropionate is also likely to be readily biodegradable.

The primary mechanism of biodegradation is expected to be initial hydrolysis of the ester bond, followed by cleavage of the ether bond.

The biodegradation of Ethyl 3-methoxypropionate is hypothesized to occur in two main steps:

-

Ester Hydrolysis: The ester linkage is cleaved by esterase enzymes, yielding ethanol and 3-methoxypropionic acid.

-

Ether Cleavage: The resulting 3-methoxypropionic acid undergoes further degradation, likely through O-demethylation, to form 3-hydroxypropionic acid and formaldehyde. These intermediates are then expected to enter central metabolic pathways.

Caption: Proposed biodegradation pathway of Ethyl 3-methoxypropionate.

Environmental Fate and Ecotoxicity

No experimental ecotoxicity data is available for Ethyl 3-methoxypropionate. The table below summarizes the available data for its analogue, Ethyl 3-ethoxypropionate.

| Endpoint | Organism | Result | Reference |

| Acute Fish Toxicity | Pimephales promelas (Fathead minnow) | LC50 (96h) = 62 mg/L | [2] |

| Acute Daphnia Toxicity | Daphnia magna | EC50 (48h) = 970 mg/L | [2] |

| Algal Toxicity | Not specified | EC50 (72h) > 114.86 mg/L | [3] |

Based on this analogue data, Ethyl 3-methoxypropionate is expected to be harmful to fish and practically non-toxic to daphnia and algae.

With an estimated log Kow of less than 3, both Ethyl 3-methoxypropionate and its analogues are not expected to bioaccumulate significantly in aquatic organisms. The BCF (Bioconcentration Factor) for Ethyl 3-ethoxypropionate is reported to be 1.4, indicating a low potential for bioaccumulation.[3]

Experimental Protocols

Standardized test methods, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability and ecotoxicity of chemicals.

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.[4][5][6][7][8] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[5][7]

Caption: General experimental workflow for the OECD 301F biodegradability test.

Standard acute ecotoxicity tests are conducted on representatives of three trophic levels: fish, aquatic invertebrates (daphnids), and algae.

-

OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[9][10][11][12]

-

OECD 202: Daphnia sp., Acute Immobilisation Test: This test determines the concentration at which 50% of daphnids are immobilized (EC50) after 48 hours of exposure.[13][14][15][16][17]

-

OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).[18][19][20][21][22]

References

- 1. EEP solvent (ethyl 3-ethoxypropionate) | Eastman [eastman.com]

- 2. fishersci.com [fishersci.com]

- 3. redox.com [redox.com]

- 4. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 5. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 7. olipes.com [olipes.com]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. oecd.org [oecd.org]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 12. eurofins.com.au [eurofins.com.au]

- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 14. oecd.org [oecd.org]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 19. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 21. eurofins.com.au [eurofins.com.au]

- 22. oecd.org [oecd.org]

An In-depth Technical Guide to the Health and Safety Handling of Ethyl 3-methoxypropionate

This guide provides comprehensive health and safety information for Ethyl 3-methoxypropionate, intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, handling and storage procedures, exposure controls, and emergency measures.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of Ethyl 3-methoxypropionate and the closely related Ethyl 3-ethoxypropionate.

| Property | Ethyl 3-methoxypropionate | Ethyl 3-ethoxypropionate |

| Molecular Formula | C6H12O3 | C7H14O3[1] |

| Molecular Weight | 132.16 g/mol | 146.19 g/mol [2] |

| CAS Number | 10606-42-5 | 763-69-9[1] |

| Appearance | Clear Liquid[3] | Water-white liquid with an ester-like odor.[4] |

| Boiling Point | Not available | 170°C (338°F) at 760 mmHg[4] |

| Melting Point | Not available | -100°C (-148°F)[4] |

| Flash Point | 53°C (127.4°F) | 59°C (138°F)[2][5] |

| Density | Not available | 0.95 g/cm³[4] |

| Vapor Pressure | Not available | 0.9 mmHg[4] |

| Solubility in Water | Very slightly soluble[2] | 29 g/L[1] |

| Autoignition Temperature | Not available | 377°C[1] |

Toxicological Data

This section presents the available toxicological data for Ethyl 3-ethoxypropionate, which is often used as a proxy for Ethyl 3-methoxypropionate due to their structural similarity.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4,309 - 5,000 mg/kg[1] | [1] |

| LD50 | Rabbit | Dermal | 4,080 - 10,000 mg/kg[1] | [1] |

| LC50 | Rat | Inhalation | >998 ppm (6 h)[6] | [6] |

| Acute LC50 | Fish | - | 60.9 mg/L (96 h)[1] | [1] |

| Acute EC50 | Daphnia | - | 873 mg/L (48 h)[1] | [1] |

| Acute EC50 | Algae | - | >114.86 mg/L (72 h)[1] | [1] |

Note: Detailed experimental protocols for these toxicological studies are not publicly available in the referenced safety data sheets. These values are typically determined through standardized testing guidelines (e.g., OECD Test Guidelines), but the specific study reports are proprietary.

Hazard Identification and Classification

Ethyl 3-methoxypropionate is classified as a flammable liquid. It may cause irritation to the skin, eyes, and respiratory system.[7]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H336 (May cause drowsiness or dizziness).

-

Signal Word: Warning[1]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with Ethyl 3-methoxypropionate.

Handling:

-

Use in a well-ventilated area.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Use only non-sparking tools.[1]

-

Wear appropriate personal protective equipment (PPE).[1]

-

Avoid breathing vapor or mist.[1]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Keep away from incompatible materials such as oxidizing agents.[1]

-

Store in the original container.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

-

Ensure adequate ventilation, such as using a chemical fume hood.[1]

-

Provide eyewash stations and safety showers in the immediate work area.[1]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or protective suit.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

First Aid Measures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][10]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

References

- 1. redox.com [redox.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 3-ethoxypropionate | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. redox.com [redox.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methoxypropionate from Ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-methoxypropionate, a valuable solvent and chemical intermediate. The synthesis is achieved via the Michael addition of methanol to ethyl acrylate. Two distinct catalytic methods are presented: a classical approach using sodium methoxide and a greener, heterogeneous catalysis method employing a basic anion exchange resin. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction pathway and experimental workflow to aid in research and development.

Introduction

Ethyl 3-methoxypropionate is an important organic compound with applications as a high-performance solvent in the coatings and electronics industries, and as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is most commonly achieved through the conjugate addition (Michael reaction) of methanol to ethyl acrylate. This reaction can be catalyzed by a variety of bases. Herein, we detail two effective protocols for this transformation, highlighting both a traditional homogeneous catalysis method and a more modern, environmentally friendly heterogeneous approach.

Reaction Principle: Michael Addition

The core chemical transformation is the nucleophilic addition of a methoxide ion (generated from methanol by a base) to the electron-deficient β-carbon of ethyl acrylate. The reaction proceeds via a conjugate addition mechanism, leading to the formation of an enolate intermediate, which is subsequently protonated by methanol to yield the desired product, ethyl 3-methoxypropionate.

Reaction Scheme:

Catalytic Methods and Protocols

Two primary methods for the synthesis of ethyl 3-methoxypropionate are detailed below.

Method 1: Homogeneous Catalysis with Sodium Methoxide

This classical method utilizes sodium methoxide as a strong base catalyst to facilitate the Michael addition. It is a well-established and high-yielding procedure.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (1.5 to 3 molar equivalents relative to ethyl acrylate).

-

Catalyst Addition: A catalytic amount of sodium methoxide (e.g., a 25-30% solution in methanol, or solid sodium methoxide) is added to the methanol with stirring under a nitrogen atmosphere.

-

Reactant Addition: Ethyl acrylate (1 molar equivalent) is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained between 40-60°C using a water bath for cooling if necessary.

-

Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of ethyl acrylate is complete (typically 2-6 hours after the addition is finished).

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The catalyst is neutralized by the slow addition of a stoichiometric amount of a weak acid, such as acetic acid or a dilute mineral acid like sulfuric acid, while keeping the temperature below 35°C.

-

The resulting salts are removed by filtration.

-

-

Purification:

-

The excess methanol is removed from the filtrate by distillation at atmospheric pressure.

-

The crude ethyl 3-methoxypropionate is then purified by vacuum distillation. The pure product is collected at approximately 65-70°C under 20 mmHg pressure.

-

Method 2: Heterogeneous Catalysis with a Basic Anion Exchange Resin

This method employs a solid-supported basic catalyst, offering advantages in terms of catalyst recyclability, simplified product purification, and a milder reaction environment. Based on protocols for similar reactions, a macroporous basic anion exchange resin (e.g., Amberlyst A21 or a similar quaternary ammonium functionalized resin) is effective.

Experimental Protocol:

-

Catalyst Preparation: The basic anion exchange resin is activated according to the manufacturer's instructions, typically by washing with a sodium hydroxide solution followed by water and methanol to achieve the hydroxide or methoxide form. The resin is then dried.

-

Reaction Setup: A round-bottom flask is charged with the activated anion exchange resin (5-20% by weight relative to ethyl acrylate), anhydrous methanol (3 to 10 molar equivalents), and ethyl acrylate (1 molar equivalent).

-

Reaction Conditions: The mixture is stirred at a controlled temperature, typically between 40-70°C. The reaction can be performed in a batch reactor or a packed-bed continuous flow reactor.

-

Reaction Monitoring: The reaction is monitored by GC or TLC for the disappearance of the starting material.

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid resin catalyst is simply removed by filtration. The catalyst can be washed with methanol, dried, and reused for subsequent batches.

-

-

Purification:

-

The excess methanol is removed from the filtrate by distillation.

-

The remaining liquid is then subjected to vacuum distillation to afford pure ethyl 3-methoxypropionate.

-

Data Presentation

The following tables summarize the key quantitative data for the two synthetic methods.

Table 1: Comparison of Catalytic Methods for the Synthesis of Ethyl 3-methoxypropionate

| Parameter | Method 1: Sodium Methoxide | Method 2: Anion Exchange Resin |

| Catalyst | Sodium Methoxide (NaOMe) | Basic Anion Exchange Resin |

| Catalyst Type | Homogeneous | Heterogeneous |

| Molar Ratio (Methanol:Ethyl Acrylate) | 1.5:1 to 3:1 | 3:1 to 10:1 |

| Reaction Temperature | 40-60°C | 40-70°C |

| Reaction Time | 3-8 hours | 4-12 hours |

| Typical Yield | 85-95% | 80-90% |

| Catalyst Separation | Neutralization and Filtration | Simple Filtration |

| Catalyst Reusability | No | Yes |

| Product Purity (after distillation) | >99% | >99% |

Table 2: Physicochemical and Spectroscopic Data of Ethyl 3-methoxypropionate

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 160-162°C (atm. pressure) |

| Density | 0.999 g/cm³ at 25°C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.14 (q, J=7.1 Hz, 2H), 3.67 (t, J=6.3 Hz, 2H), 3.34 (s, 3H), 2.58 (t, J=6.3 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.9, 67.9, 60.5, 58.8, 34.6, 14.2 |

| IR (neat, cm⁻¹) | 2980, 2930, 2880 (C-H str.), 1735 (C=O str.), 1190, 1120 (C-O str.) |

| Mass Spectrum (EI, m/z) | 132 (M+), 101, 87, 74, 59, 45 |

Visualizations

Signaling Pathway Diagram

Caption: Michael addition of methanol to ethyl acrylate.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of ethyl 3-methoxypropionate from ethyl acrylate can be efficiently achieved using either a traditional homogeneous base-catalyzed method or a more modern, greener heterogeneous approach with an anion exchange resin. The choice of method will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as cost, scalability, and environmental impact. The protocols and data provided in this document offer a comprehensive guide for the successful synthesis, purification, and characterization of this important chemical compound.

Application Note and Protocol: Laboratory Scale Synthesis of Ethyl 3-methoxypropionate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methoxypropionate is a valuable organic compound used as a solvent and an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its synthesis is typically achieved through a Michael addition of methanol to ethyl acrylate. This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 3-methoxypropionate, including reaction conditions, purification, and characterization data.

Quantitative Data Summary

A summary of the key quantitative data for Ethyl 3-methoxypropionate is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-methoxypropionate

| Property | Value | Reference |

| CAS Number | 10606-42-5 | |

| Molecular Formula | C₆H₁₂O₃ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >99.0% (GC) | |

| Boiling Point | 142-143 °C | |

| Density | 1.009 g/mL at 25 °C |

Reaction Scheme

The synthesis of Ethyl 3-methoxypropionate is achieved via a base-catalyzed Michael addition of methanol to ethyl acrylate.

Application Notes and Protocols: Ethyl 3-Methoxypropionate as a Solvent for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 3-methoxypropionate as a solvent for polymer synthesis. While direct, detailed protocols for polymer synthesis in ethyl 3-methoxypropionate are not extensively documented in publicly available literature, its properties, along with those of its close analog ethyl 3-ethoxypropionate, suggest its suitability for various polymerization techniques. This document provides the physical and chemical properties of these solvents, along with adapted experimental protocols for common controlled radical polymerization methods, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Introduction to Ethyl 3-Methoxypropionate as a Polymerization Solvent

Ethyl 3-methoxypropionate is an ether-ester solvent that offers a unique combination of properties, making it a promising candidate for polymer synthesis. Its moderate boiling point, good solvency for a range of monomers and polymers, and relatively low toxicity profile make it an attractive alternative to more conventional and potentially hazardous solvents. Its analog, ethyl 3-ethoxypropionate (EEP), is more widely characterized and shares many similar beneficial characteristics. EEP is a slow-evaporating solvent with excellent activity for a wide range of coating polymers.[1] It is known to dissolve various polymers, including acrylics, epoxies, and polyurethanes.[2]

The selection of a suitable solvent is critical in polymer synthesis as it can significantly influence reaction kinetics, polymer properties (such as molecular weight and polydispersity), and process safety. Ethyl 3-methoxypropionate's properties suggest it could be particularly well-suited for solution polymerizations where control over the reaction environment is crucial.

Properties of Ethyl 3-Methoxypropionate and Ethyl 3-Ethoxypropionate

A summary of the key physical and chemical properties of ethyl 3-methoxypropionate and ethyl 3-ethoxypropionate is presented in Table 1. These properties are essential for designing and optimizing polymerization reactions.

| Property | Ethyl 3-Methoxypropionate | Ethyl 3-Ethoxypropionate |

| Molecular Formula | C5H10O3 | C7H14O3 |

| Molecular Weight | 118.13 g/mol [3] | 146.18 g/mol [4] |

| Boiling Point | Not explicitly found | 166 °C[4] |

| Melting Point | Not explicitly found | -75 °C[4] |

| Density | Not explicitly found | 0.95 g/mL at 25 °C[4] |

| Flash Point | Not explicitly found | 58 °C[4] |

| Solubility in Water | Not explicitly found | 54.1 g/L at 20 °C[4] |

| Vapor Density | Not explicitly found | 5.03 (vs air)[4] |

Note: Data for Ethyl 3-methoxypropionate is less available in the provided search results. Properties of Ethyl 3-ethoxypropionate are included for comparison and as a guide.

Application in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, have revolutionized polymer synthesis by enabling the preparation of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The choice of solvent is a critical parameter in CRP. An ideal solvent should dissolve the monomer, initiator, catalyst (in the case of ATRP), and the resulting polymer, while not interfering with the polymerization mechanism.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active and dormant polymer chains. This allows for controlled polymer growth.

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

This protocol is adapted from established procedures for ATRP of MMA in other organic solvents, such as diphenyl ether.[5][6] Researchers should optimize reaction conditions, particularly temperature, based on the properties of ethyl 3-methoxypropionate.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Ethyl 3-methoxypropionate (solvent), anhydrous

-

Anisole (internal standard for GC, optional)

-

Methanol (for precipitation)

-

Alumina (for catalyst removal)

-

Schlenk flask, syringes, and other standard glassware for air-sensitive reactions

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask, and evacuate and backfill with argon three times.

-

Add degassed ethyl 3-methoxypropionate (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) to the flask via syringe. Stir the mixture until a homogeneous solution is formed.

-

Add the monomer, MMA (e.g., 5 mL, 46.7 mmol), and the initiator, EBiB (e.g., 0.146 mL, 1 mmol), to the flask via syringe. If using an internal standard, it can be added at this stage.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C, to be optimized for ethyl 3-methoxypropionate) and stir.

-

Monitoring the Reaction: At timed intervals, take samples from the reaction mixture using a degassed syringe. Analyze the samples for monomer conversion (e.g., by gas chromatography or ¹H NMR) and for molecular weight and polydispersity (by gel permeation chromatography, GPC).

-

Termination and Purification: To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. It offers excellent tolerance to a wide variety of functional monomers and reaction conditions.

Caption: Advantages of using a suitable solvent like ethyl 3-methoxypropionate in RAFT polymerization.

This protocol is a general guideline adapted from established RAFT polymerization procedures. The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylates, a dithiobenzoate or a trithiocarbonate RAFT agent is often suitable.

Materials:

-

n-Butyl acrylate (nBA), inhibitor removed

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar RAFT agent

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Ethyl 3-methoxypropionate (solvent), anhydrous

-

Methanol/water mixture (for precipitation)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a reaction vessel (e.g., a Schlenk tube or a round-bottom flask with a condenser), combine the RAFT agent (e.g., CPDTC), the monomer (nBA), and the initiator (AIBN) in the desired molar ratios in ethyl 3-methoxypropionate. A typical molar ratio might be [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.1.

-

Degassing: Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by performing three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-70 °C for AIBN).

-

Monitoring the Reaction: Follow the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry) and polymer characteristics (GPC).

-

Termination and Purification: After the desired conversion is reached, stop the reaction by cooling the vessel in an ice bath and exposing the contents to air.

-

Dilute the polymer solution with a small amount of a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution to a large volume of a non-solvent, such as a cold methanol/water mixture.

-

Isolate the polymer by filtration or decantation and dry it in a vacuum oven until a constant weight is achieved.

Representative Data

Table 2: Representative Data for ATRP of Methyl Acrylate [7]

| [MA]₀ (M) | [MBrP]₀ (M) | [CuBr]₀ (M) | [dNbpy]₀ (M) | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | Mₙ (theor) | Mₙ/Mₙ |

| 11.2 | 0.083 | 0.028 | 0.056 | 90 | 4 | 75 | 10,200 | 10,000 | 1.15 |

| 11.2 | 0.056 | 0.028 | 0.056 | 90 | 4 | 82 | 15,100 | 15,000 | 1.18 |

| 11.2 | 0.028 | 0.028 | 0.056 | 90 | 6 | 91 | 31,500 | 31,000 | 1.25 |

MA: Methyl Acrylate, MBrP: Methyl 2-bromopropionate, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine

Conclusion

Ethyl 3-methoxypropionate presents itself as a promising, environmentally friendlier solvent for polymer synthesis, particularly for controlled radical polymerization techniques. Its favorable physical properties, such as a moderate boiling point and good solvency, can offer advantages in terms of reaction control and polymer processability. While specific, optimized protocols for its use are yet to be widely published, the adapted procedures provided herein for ATRP and RAFT serve as a solid foundation for researchers to develop their own synthesis methods. Further investigation into the kinetics and thermodynamics of polymerization in this solvent will be valuable for its broader adoption in the scientific and industrial communities.

References

- 1. researchgate.net [researchgate.net]